An In-depth Technical Guide to 1-Benzylazetidine-3-carboxylic Acid
An In-depth Technical Guide to 1-Benzylazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-benzylazetidine-3-carboxylic acid, a key building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and the significant role of the azetidine scaffold in modern drug discovery.
Core Molecular Attributes
1-Benzylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyl group on the nitrogen atom and a carboxylic acid at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| IUPAC Name | 1-benzylazetidine-3-carboxylic acid | [1] |
| CAS Number | 94985-27-0 | [1] |
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif in drug discovery. Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can enhance key pharmacokinetic properties of drug candidates.
The incorporation of the azetidine scaffold can lead to:
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Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.
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Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
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Novel Structural Conformations: The rigid azetidine ring restricts the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target.
The benzyl group in 1-benzylazetidine-3-carboxylic acid often serves as a protecting group for the azetidine nitrogen during synthesis. This protecting group can be readily removed in later synthetic steps to allow for further functionalization.
Synthesis of 1-Benzylazetidine-3-carboxylic Acid
A robust and scalable synthesis of 1-benzylazetidine-3-carboxylic acid is crucial for its application in drug development. A well-documented method involves the hydrolysis of the corresponding methyl ester, which is synthesized from N-benzyl-3-cyano-azetidine.
Experimental Protocol
Part A: Synthesis of N-benzyl azetidine-3-carboxylic acid, methyl ester [2]
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Reaction Setup: A 250ml multi-necked flask equipped with a Teflon-bladed stirrer is charged with N-benzyl-3-cyano-azetidine (17g) and methanol (60ml).
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Acid Addition: Concentrated sulfuric acid (60ml, SG 1.84) is added from a dropping funnel over a period of 45 minutes. The reaction is exothermic, and the temperature should be maintained in the range of 50-55°C.
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Reaction Progression: After the addition is complete, the reaction mixture is heated to 80°C for 2 hours. The conversion of the starting cyano-azetidine can be monitored by GLC analysis.
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Workup: The reaction mixture is cooled and then poured into ice (400g). The mixture is basified with ammonia (120ml, .880) and extracted with methylene chloride (2x50ml).
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Purification: The combined organic extracts are washed with water (50ml) and concentrated on a rotary evaporator. The crude product (17.6g) is then distilled (5cm Vigreux column) from an oil bath to yield N-benzyl azetidine-3-carboxylic acid, methyl ester (15.7g) with a boiling point of 92-95°C at 0.2 mmHg.
Part B: Hydrolysis to 1-Benzylazetidine-3-carboxylic Acid [2]
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Hydrolysis: The N-benzyl-azetidine-3-carboxylic acid, methyl ester (1.5g) obtained in Part A is mixed with distilled water (25ml) and a few boiling chips. The mixture is boiled under a nitrogen blanket.
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Reaction Completion: After approximately 40 minutes of reflux, the initial oily two-phase system becomes a homogeneous solution, indicating the completion of the hydrolysis.
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Isolation: The water is removed on a rotary evaporator, and the product readily crystallizes.
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Drying: After drying in a vacuum oven at 60°C, the desired product, 1-benzylazetidine-3-carboxylic acid (1.4g), is obtained as a solid with a melting point of 152-154°C.
Synthesis Workflow
Caption: Synthetic workflow for 1-benzylazetidine-3-carboxylic acid.
Spectroscopic Characterization
The structure of 1-benzylazetidine-3-carboxylic acid can be confirmed by various spectroscopic methods. The synthesis protocol from the European Patent EP 0169602 A1 notes that the structure was confirmed by 360 MHz ¹H NMR.[2]
Mass Spectrometry
In mass spectrometry, carboxylic acids can exhibit characteristic fragmentation patterns, often involving the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45).[3] For 1-benzylazetidine-3-carboxylic acid, the protonated molecule ([M+H]⁺) would be expected at an m/z of approximately 192.10192.[4]
Infrared (IR) Spectroscopy
Carboxylic acids have two very characteristic IR absorptions:
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A very broad O-H stretch from approximately 2500-3300 cm⁻¹.
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A strong C=O stretch between 1710 and 1760 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often around 10-13 ppm. The protons of the benzyl group would be expected in the aromatic region (around 7.2-7.4 ppm), and the protons on the azetidine ring would appear as multiplets in the aliphatic region.
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¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found in the range of 165-185 ppm.[5] The carbons of the benzyl group and the azetidine ring would also show distinct signals.
Applications in Research and Development
1-Benzylazetidine-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. The azetidine-3-carboxylic acid core is a constrained β-amino acid analog that can be incorporated into peptides and other small molecules to explore structure-activity relationships and develop novel therapeutics.
References
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PubChem. 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChemLite. 1-benzylazetidine-3-carboxylic acid (C11H13NO2). Université du Luxembourg. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- European Patent Office. Preparation of n-substituted azetidine 3-carboxylic acid derivatives - EP 0169602 A1.
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Oregon State University. 13C NMR Chemical Shift. [Link]
Sources
- 1. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 1-benzylazetidine-3-carboxylic acid (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
